N-Ethyl-3-hydroxy-5-nitrobenzamide
Description
N-Ethyl-3-hydroxy-5-nitrobenzamide (CAS: 1394933-34-6) is a nitro-substituted benzamide derivative characterized by a hydroxyl group at position 3, a nitro group at position 5, and an ethylamide substituent at the benzamide nitrogen. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. This compound is typically synthesized via condensation reactions involving substituted benzaldehydes and hydrazide intermediates, as seen in analogous benzamide syntheses .
Properties
IUPAC Name |
N-ethyl-3-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(13)6-3-7(11(14)15)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDRLCWIGMIANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-5-nitrobenzamide typically involves the condensation of 3-hydroxy-5-nitrobenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and employing environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-Ethyl-3-oxo-5-nitrobenzamide.
Reduction: Formation of N-Ethyl-3-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-hydroxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-Ethyl-3-hydroxy-5-nitrobenzamide is compared to structurally related nitrobenzamides and esters. Key differences in substituent positions, functional groups, and applications are highlighted below.
Structural and Functional Group Comparisons
Key Observations
Substituent Position Effects :
- The nitro group at position 5 in this compound enhances electrophilic aromatic substitution reactivity compared to its positional isomer, 2-hydroxy-5-nitro-N-phenylbenzamide .
- Ethyl esters (e.g., Ethyl 3-hydroxy-5-nitrobenzoate) exhibit higher lipophilicity than amides, influencing solubility in organic solvents .
- Ethynyl groups in compounds like N-(3-Ethynylphenyl)-2-hydroxy-5-methylbenzamide enable click chemistry applications, a feature absent in nitrobenzamides .
Synthetic Utility :
- This compound shares synthetic pathways with other nitrobenzamides, such as hydrazide condensations , but diverges in final substitution patterns.
- Ethyl nitrobenzoates (e.g., Ethyl 2-hydroxy-5-nitrobenzoate) are often intermediates for analgesics, whereas nitrobenzamides are tailored for CNS drug precursors .
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